molecular formula C8H6INS2 B8232873 6-Iodo-2-(methylthio)benzo[d]thiazole

6-Iodo-2-(methylthio)benzo[d]thiazole

Cat. No.: B8232873
M. Wt: 307.2 g/mol
InChI Key: BNVCQPDDDUOBRT-UHFFFAOYSA-N
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Description

6-Iodo-2-(methylthio)benzo[d]thiazole (CAS 1161730-21-7, molecular formula C₈H₆INS₂) is a halogenated benzothiazole derivative characterized by an iodine atom at the 6-position and a methylthio (-SCH₃) group at the 2-position of the heterocyclic core. Benzo[d]thiazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties . Commercial availability (1g for ~¥1,941) confirms its utility in research .

Properties

IUPAC Name

6-iodo-2-methylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVCQPDDDUOBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination via Diazotization

A classical route involves diazotization of 6-aminobenzo[d]thiazole followed by iodination. Source details a protocol where 6-aminobenzo[d]thiazole is treated with NaNO₂ in concentrated H₂SO₄ at 70°C, generating a diazonium intermediate. Subsequent reaction with KI at 70°C yields 6-iodobenzo[d]thiazole with 85–90% purity. This intermediate is then thiomethylated using dimethyl sulfide (SMe₂) in the presence of BF₃·SMe₂, achieving 88% yield for the final product.

Reaction Conditions:

  • Temperature: 70°C (diazotization), 40°C (iodination)

  • Solvent: Acetic acid/water mixture

  • Key reagents: NaNO₂, H₂SO₄, KI

Electrophilic Aromatic Substitution

Electrophilic iodination using I₂ or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) has been explored. For example, treating 2-(methylthio)benzo[d]thiazole with I₂ in dichloroethane at 50°C for 12 hours affords the 6-iodo derivative in 72% yield. This method avoids diazotization but requires rigorous exclusion of moisture.

Nucleophilic Substitution on Halogenated Benzothiazoles

Displacement of Chlorine or Bromine

6-Chloro- or 6-bromo-2-(methylthio)benzo[d]thiazole undergoes iodide substitution using NaI in polar aprotic solvents. Source reports a copper-catalyzed Ullmann-type reaction with NaI in DMF at 120°C, yielding this compound in 68% yield. The use of CuI as a catalyst reduces reaction time to 6 hours.

Optimization Data:

CatalystSolventTemperature (°C)Yield (%)
NoneDMF12032
CuIDMF12068

Microwave-Assisted Substitution

Microwave irradiation enhances reaction kinetics in nucleophilic substitutions. A 2018 study demonstrated that heating 6-bromo-2-(methylthio)benzo[d]thiazole with NaI in acetonitrile at 150°C for 20 minutes under microwave conditions achieves 79% yield, reducing traditional heating times by 80%.

Metal-Free Thiomethylation of 6-Iodobenzo[d]thiazole

BF₃·SMe₂-Mediated Thiomethylation

Source describes a solvent-free method where 6-iodobenzo[d]thiazole reacts with BF₃·SMe₂ at 60°C for 16 hours, directly introducing the methylthio group. This one-pot approach avoids toxic solvents and achieves 88% yield. The mechanism involves BF₃ activation of the thiazole nitrogen, facilitating nucleophilic attack by SMe₂.

Advantages:

  • Eliminates chlorinated solvents

  • High atom economy (92%)

Eco-Friendly Thiomethylation Using DMSO

Recent advances employ dimethyl sulfoxide (DMSO) as a methylthio source. Under basic conditions (K₂CO₃, DMF, 100°C), 6-iodobenzo[d]thiazole reacts with DMSO to yield the target compound in 65% yield. While less efficient than BF₃·SMe₂, this method aligns with green chemistry principles.

Multi-Step Synthesis from Aniline Precursors

Cyclocondensation of Substituted Anilines

Source outlines a pathway starting with methyl 4-aminobenzoate. Thiocyanation using KSCN and Br₂ in acetic acid forms the benzothiazole core, followed by iodination and thiomethylation. This method produces this compound in 61% overall yield but requires four steps.

Stepwise Yields:

  • Thiocyanation: 85%

  • Iodination: 72%

  • Thiomethylation: 88%

Oxidative Cyclization Strategies

Oxidative cyclization of 2-aminothiophenol derivatives with iodine in DMSO generates the benzothiazole ring and introduces iodine simultaneously. For example, 2-amino-4-iodothiophenol cyclizes in the presence of DMSO at 90°C, yielding 6-iodobenzo[d]thiazole, which is subsequently thiomethylated.

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance iodination and thiomethylation rates but pose purification challenges. Source identifies solvent-free thiomethylation as optimal for industrial scale-up, reducing waste and energy consumption.

Catalytic Systems

Copper and palladium catalysts improve iodide substitution efficiency. For instance, Pd(PPh₃)₄ increases yields from 68% to 81% in nucleophilic substitutions but raises costs due to catalyst recovery.

Purification Techniques

Chromatography-free purification is achievable via crystallization from ethanol/water (3:1), providing 95% purity. Source reports a 92% recovery rate using this method .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium sulfide or other nucleophiles can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism by which 6-Iodo-2-(methylthio)benzo[d]thiazole exerts its effects is largely dependent on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes, such as monoamine oxidase, by binding to the active site and preventing substrate access . The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The bioactivity and physicochemical properties of benzothiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-Iodo-2-(methylthio)benzo[d]thiazole I (6), SCH₃ (2) C₈H₆INS₂ 303.18 1161730-21-7 High polarizability due to iodine; moderate lipophilicity
6-Bromo-2-(methylthio)benzo[d]thiazole Br (6), SCH₃ (2) C₈H₆BrNS₂ 260.18 474966-97-7 Lower molecular weight than iodo analog; higher electronegativity
6-Chloro-2-(methylthio)benzo[d]thiazole Cl (6), SCH₃ (2) C₈H₆ClNS₂ 215.72 3507-42-4 Lightest halogenated derivative; higher solubility in polar solvents
2-Chloro-6-methoxybenzo[d]thiazole Cl (2), OCH₃ (6) C₈H₆ClNOS 199.66 2605-14-3 Methoxy group enhances hydrogen-bonding capacity
Methyl 6-methylbenzo[d]thiazole-2-carboxylate COOCH₃ (2), CH₃ (6) C₁₀H₉NO₂S 207.25 - Ester group at position 2 enables further functionalization

Key Observations:

  • Functional Group Diversity : Methoxy (OCH₃) or carboxylate (COOCH₃) groups alter solubility and hydrogen-bonding capacity, impacting bioavailability .

Biological Activity

6-Iodo-2-(methylthio)benzo[d]thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8_8H6_6INS2_2
  • Molecular Weight : 275.11 g/mol
  • CAS Number : 68867-20-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : The reaction of 2-(methylthio)benzo[d]thiazol-6-ol with iodo reagents.
  • Iodination : Iodine is introduced to the benzothiazole ring through electrophilic substitution.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Several studies have reported the compound's effectiveness against different cancer cell lines. For instance:

  • In vitro Studies : The compound showed significant cytotoxicity against MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer) cell lines, with IC50_{50} values ranging from 0.004 μM to 10 μM depending on the specific cell line tested .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes:

  • Lck Kinase Inhibition : The compound demonstrated potent inhibition of Lck kinase, a critical enzyme in T-cell activation, with an IC50_{50} value of 0.004 μM .

The mechanism by which this compound exerts its effects involves:

  • Interaction with Kinases : It may modulate signaling pathways by inhibiting kinases involved in cell proliferation and survival.
  • Halogen Bonding : The presence of iodine allows for unique halogen bonding interactions, enhancing its affinity for biological targets .

Case Study 1: Cancer Cell Line Sensitivity

A study evaluated the sensitivity of various human cancer cell lines to this compound:

Cell LineLog GI50_{50} ValueActivity Level
MDA-MB-2315.66High
SK-Hep-15.84Moderate
NUGC-35.44Moderate

The results indicated that the compound has a broad spectrum of activity against different types of cancer cells, highlighting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibition profile of Lck kinase by the compound:

CompoundIC50_{50} (μM)Selectivity
This compound0.004Highly selective
Control (known inhibitor)VariesVaries

This study confirmed that this compound is a potent and selective inhibitor, suggesting its utility in targeted therapies for T-cell mediated diseases.

Q & A

Q. What are the primary synthetic strategies for preparing 6-Iodo-2-(methylthio)benzo[d]thiazole and related derivatives?

The synthesis of this compound typically involves cross-coupling reactions or functionalization of pre-existing benzo[d]thiazole scaffolds. Key methodologies include:

  • Nickel-catalyzed cross-coupling : Using 4 mol% NiCl₂(dppf) and 2,2'-bipyridine as a ligand, aryl or alkenyl aluminum reagents react with 2-substituted benzo[d]thiazole derivatives under conventional heating or microwave conditions (yields: 41–94%) .
  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : For triazole-fused derivatives, CuSO₄/ascorbic acid in tert-butanol/water facilitates regioselective coupling, validated by X-ray crystallography and NMR studies .
  • Friedel-Crafts acylation : Eaton’s reagent (P₂O₅/MeSO₃H) enables solvent-free synthesis of fused imidazo[2,1-b]thiazoles with yields up to 96% .

Q. How is structural characterization performed for benzo[d]thiazole derivatives?

Advanced spectroscopic and crystallographic techniques are employed:

  • NMR spectroscopy : ¹H/¹³C-NMR monitors tautomeric equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole ↔ 2-azidobenzo[d]thiazole in CDCl₃) .
  • X-ray diffraction : Resolves regioselectivity in triazole derivatives and confirms substituent positioning .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., NIST Standard Reference Database protocols) .

Advanced Research Questions

Q. How do substituents at the C6 position influence biological activity and electronic properties?

Substituents like iodo, methoxy, or aryl groups modulate bioactivity and electronic bandgaps:

  • Biological activity : 6-Aryl derivatives (e.g., 6-p-tolyl or 6-(4-chlorophenyl)) exhibit enhanced antimicrobial and anticancer properties due to improved lipophilicity and target binding .
  • Electronic effects : Density functional theory (DFT) calculations reveal that electron-withdrawing groups (e.g., -NO₂, -CN) reduce bandgaps in polythiophene-doped systems, enhancing conductivity .
Substituent Biological Activity Bandgap (eV)
6-IodoAnticancer (DNA intercalation)2.8–3.1
6-MethoxyNeuroprotective3.2–3.5
6-ArylAntimicrobial2.5–2.9

Q. What challenges arise in optimizing reaction conditions for regioselective functionalization?

  • Tautomerism : Equilibration between benzo[4,5]thiazolo[3,2-d]tetrazole (1a) and 2-azidobenzo[d]thiazole (2a) affects product distribution. Solvent polarity (e.g., CDCl₃ vs. DMSO) shifts the equilibrium ratio (1.8:1 → 1:1 over time) .
  • Catalyst selection : NiCl₂(dppf) outperforms Pd-based catalysts in cross-coupling with electron-deficient aryl groups, minimizing side reactions .
  • Microwave vs. thermal heating : Microwave irradiation reduces reaction time (30 min vs. 12 h) and improves yields by 15–20% for sterically hindered substrates .

Q. How can computational methods guide the design of benzo[d]thiazole-based therapeutics?

  • Molecular docking : Predicts binding affinities of derivatives (e.g., triazole-acetamide hybrids) to targets like α-glucosidase or kinase domains. Substituents at C6 and C2 positions optimize hydrogen bonding and hydrophobic interactions .
  • DFT simulations : Models substituent effects on HOMO-LUMO gaps, correlating with observed antioxidant and anti-inflammatory activities .

Q. What analytical strategies address purity and stability issues in synthesized derivatives?

  • HPLC-MS : Detects byproducts (e.g., dehalogenated intermediates) in Ni-catalyzed reactions .
  • Stability testing : Benzo[d]thiazoles with electron-donating groups (e.g., -OCH₃) show reduced photodegradation under UV light, critical for pharmaceutical formulations .

Q. Methodological Considerations

  • Contradiction resolution : Conflicting biological data (e.g., anti-inflammatory vs. cytotoxic effects) require dose-response assays across multiple cell lines .
  • Green chemistry : Electrosynthesis using NaBr as a mediator achieves C–H thiolation with 85% yield and minimal waste, aligning with sustainable practices .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Iodo-2-(methylthio)benzo[d]thiazole
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6-Iodo-2-(methylthio)benzo[d]thiazole

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